molecular formula C8H8N4O2 B13598859 Benzene, 1-(2-azidoethyl)-4-nitro- CAS No. 70079-91-3

Benzene, 1-(2-azidoethyl)-4-nitro-

Cat. No.: B13598859
CAS No.: 70079-91-3
M. Wt: 192.17 g/mol
InChI Key: CENQBIUVODNYBA-UHFFFAOYSA-N
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Description

Benzene, 1-(2-azidoethyl)-4-nitro- is a nitroaromatic compound featuring a nitro (-NO₂) group at the para position and a 2-azidoethyl (-CH₂CH₂N₃) substituent at the meta position. The azido group (-N₃) confers unique reactivity, particularly in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and polymer synthesis . The nitro group enhances electron deficiency in the aromatic ring, influencing both chemical reactivity and physical properties like solubility and thermal stability.

Properties

CAS No.

70079-91-3

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1-(2-azidoethyl)-4-nitrobenzene

InChI

InChI=1S/C8H8N4O2/c9-11-10-6-5-7-1-3-8(4-2-7)12(13)14/h1-4H,5-6H2

InChI Key

CENQBIUVODNYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-azidoethyl)-4-nitrobenzene can be synthesized through a multi-step processThe azide group can be introduced via nucleophilic substitution using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 1-(2-azidoethyl)-4-nitrobenzene typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azide compounds.

Chemical Reactions Analysis

Types of Reactions

1-(2-azidoethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide, copper(I) catalysts for click reactions.

    Oxidation: Various oxidizing agents, though specific conditions depend on the desired transformation.

Major Products

    Reduction: 1-(2-aminoethyl)-4-nitrobenzene.

    Substitution: 1-(2-triazoleethyl)-4-nitrobenzene.

    Oxidation: Products depend on the specific oxidizing agent used.

Scientific Research Applications

1-(2-azidoethyl)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-azidoethyl)-4-nitrobenzene depends on the specific application and reaction it undergoes. In click chemistry, the azide group reacts with alkynes to form triazoles via a copper-catalyzed cycloaddition reaction. This reaction is highly efficient and selective, making it valuable for various synthetic applications .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent type significantly impacts physical properties such as boiling point, vapor pressure, and solubility. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (K) Vapor Pressure (kPa at 474.76 K) Key Data Sources
Benzene, 1-(2-azidoethyl)-4-nitro- -CH₂CH₂N₃, -NO₂ ~193.19 (calculated) Not reported Not reported Inferred from analogs
Benzene, 1-(1-methylethyl)-4-nitro- (Isopropyl) -CH(CH₃)₂, -NO₂ 179.22 Not reported 21.61 Cheméo
Benzene, 1-ethoxy-4-nitro- -OCH₂CH₃, -NO₂ 167.16 556.2 Not reported NIST
Benzene, 1-(bromomethyl)-4-nitro- (4-Nitrobenzyl bromide) -CH₂Br, -NO₂ 216.03 Not reported Not reported EPA

Key Observations :

  • Alkyl substituents (e.g., isopropyl) reduce polarity, leading to lower boiling points compared to polar groups like ethoxy (-OCH₂CH₃).

Reactivity and Stability

Nitro Group Influence:

The nitro group’s electron-withdrawing nature activates the ring toward electrophilic substitution at meta/para positions but deactivates it toward nucleophilic attacks. This effect is consistent across analogs like:

  • Benzene, 1-(chloromethyl)-4-nitro- : Reacts with bases and amines, posing corrosion risks .
  • Benzene, 1-azido-4-nitro- : The direct azide substituent enables rapid cycloaddition reactions, whereas the azidoethyl group in the target compound may offer steric flexibility in click chemistry .
Azido Group Reactivity:
  • Benzene, 1-(2-azidoethyl)-4-nitro- : The azidoethyl chain introduces both steric bulk and shock sensitivity, requiring careful handling (similar to bromoethynyl analogs ).
  • Benzene, 1-(bromoethynyl)-4-nitro-: Classified as hazardous due to acute toxicity, highlighting the need for stringent safety protocols compared to non-halogenated azides .

Biological Activity

Benzene, 1-(2-azidoethyl)-4-nitro- is a compound that belongs to the class of nitrobenzenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems and potential therapeutic applications.

Chemical Structure and Properties

Benzene, 1-(2-azidoethyl)-4-nitro- is characterized by the presence of a nitro group and an azidoethyl side chain. The structural formula can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

Cytotoxicity

Research indicates that compounds with nitro groups often exhibit significant cytotoxic effects. For instance, studies have shown that related nitro compounds can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds vary, demonstrating their potential as anticancer agents. The mechanism of action typically involves disruption of cellular functions leading to programmed cell death .

Cell LineIC50 (µg/mL)Viability (%)
HepG24267.7
MCF-710078.14
HaCaT>25082.23
NIH 3T3>50096.11

Immunomodulatory Effects

Benzene, 1-(2-azidoethyl)-4-nitro- has been identified as a ligand for various immune receptors, influencing immune cell behavior. It binds to CD44 and enhances the stability and function of regulatory T-cells (iTregs), which are crucial for maintaining immune tolerance . Additionally, it has been shown to inhibit natural killer (NK) cell function while promoting macrophage activation, leading to increased bactericidal activity against intracellular pathogens .

The biological activity of benzene, 1-(2-azidoethyl)-4-nitro- can be attributed to several mechanisms:

  • Apoptosis Induction : Nitro compounds can activate apoptotic pathways in cancer cells, leading to cell death.
  • Immune Modulation : By interacting with immune receptors, this compound can alter T-cell responses and enhance macrophage activity.
  • Cytokine Production : It stimulates the production of pro-inflammatory cytokines (e.g., IL-6, IL-8), which play a role in immune responses .

Study on Cytotoxicity

A study conducted on various cell lines demonstrated that benzene derivatives with nitro groups exhibited varying degrees of cytotoxicity. The research used the MTT assay to evaluate cell viability after treatment with different concentrations of the compound . The results indicated a concentration-dependent decrease in viability for cancerous cells while showing less toxicity towards normal cells.

Immunomodulatory Research

In another investigation, benzene derivatives were tested for their ability to modulate immune responses in vitro. The findings revealed that these compounds could enhance T-cell apoptosis following viral infections, suggesting a potential application in viral therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene, 1-(2-azidoethyl)-4-nitro-?

  • Methodology : The synthesis likely involves introducing the azidoethyl group onto a nitrobenzene scaffold. A plausible route is nucleophilic substitution of a bromoethyl intermediate (e.g., 1-(2-bromoethyl)-4-nitrobenzene, as in ) with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO under inert conditions. Monitoring reaction progress via TLC or NMR is critical due to the instability of azides.
  • Key Considerations :

  • Avoid excessive heat to prevent azide decomposition (risk of explosion).
  • Purify using column chromatography under cold conditions to minimize side reactions.

Q. How can structural characterization be performed for this compound?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the azide group's geometry and nitro group orientation .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST data ) confirms molecular weight (C₈H₈N₄O₂: MW 206.17 g/mol).
  • NMR : ¹H NMR (δ ~8.2 ppm for aromatic protons, δ ~3.7 ppm for azidoethyl CH₂) and ¹³C NMR (nitro group at ~148 ppm, azide at ~50 ppm).

Q. What safety protocols are essential during handling?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles; use explosion-resistant shields when handling bulk azides .
  • Storage : Store in airtight containers at 2–8°C, away from reducing agents or metals.
  • Decomposition : Avoid UV light exposure, which may trigger azide decomposition into toxic HN₃ gas .

Advanced Research Questions

Q. How does the azidoethyl group influence reactivity in click chemistry applications?

  • Mechanistic Insight : The azide participates in Huisgen cycloaddition with alkynes (e.g., CuAAC reaction) to form triazoles, enabling bioconjugation or polymer functionalization .
  • Experimental Design :

  • Optimize reaction conditions (e.g., Cu(I) catalyst concentration, solvent polarity) using kinetic studies (monitored via IR or HPLC).
  • Compare reactivity with analogous bromoethyl or ethynyl derivatives (see substituent effects in ).

Q. What computational methods predict the compound’s electronic properties and stability?

  • Approach :

  • DFT Calculations : Use Gaussian or ORCA to model nitro group electron-withdrawing effects and azide resonance stabilization.
  • Thermal Stability : Simulate decomposition pathways (e.g., Curtius rearrangement) using transition-state theory .
    • Validation : Cross-reference computed IR spectra with experimental data (NIST ) to confirm accuracy.

Q. How do substituents (azidoethyl vs. bromoethyl) affect biological activity in target-binding studies?

  • Comparative Analysis :

Substituent Reactivity Binding Affinity (Example Target)
AzidoethylClick-chemistry enabledModerate (e.g., kinase inhibitors)
BromoethylNucleophilic substitutionLow (inert in aqueous media)
  • Method : Use SPR or ITC to quantify interactions with biomolecules. Replace bromine with azide to assess enhanced target engagement .

Data Contradictions and Resolutions

  • Azide Stability : While SDS data for bromoethyl analogs lack azide-specific hazards , independent studies confirm azides’ explosive potential. Mitigate by adhering to small-scale syntheses and inert atmospheres.
  • Spectral Discrepancies : NIST’s EI-MS data for bromoethyl derivatives may not fully align with azidoethyl analogs. Validate with high-resolution instruments and isotopic pattern analysis.

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